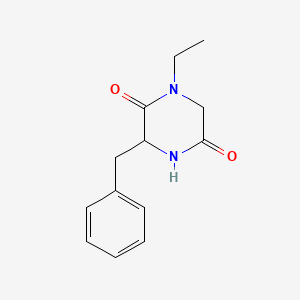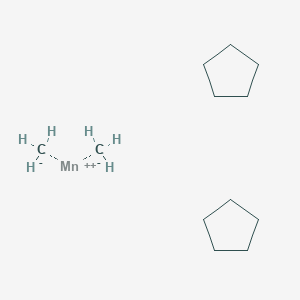
Carbanide;cyclopentane;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;manganese(2+) is a complex organometallic compound that combines a carbanide ion, a cyclopentane ring, and a manganese ion in a +2 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;manganese(2+) typically involves the reaction of a cyclopentadienyl ligand with a manganese salt. One common method is the reaction of potassium salts of a cyclopentadienyl-phosphine ligand with manganese(II) halides (e.g., MnCl₂ or MnBr₂) to form dimeric complexes . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of carbanide;cyclopentane;manganese(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;manganese(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states or even to elemental manganese.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be catalyzed by transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(0) or manganese(I) species.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;manganese(2+) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mimetics and metalloproteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism by which carbanide;cyclopentane;manganese(2+) exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. Additionally, the cyclopentane ring and carbanide ion can stabilize the manganese ion in different oxidation states, allowing it to act as a versatile catalyst in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienylmanganese tricarbonyl: This compound also contains a manganese ion coordinated to a cyclopentadienyl ligand but includes three carbonyl groups.
Manganocene: A sandwich compound with two cyclopentadienyl rings coordinated to a manganese ion.
Manganese(II) acetate: A simpler manganese compound with acetate ligands.
Uniqueness
Carbanide;cyclopentane;manganese(2+) is unique due to its combination of a carbanide ion and a cyclopentane ring, which provides distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H26Mn |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;manganese(2+) |
InChI |
InChI=1S/2C5H10.2CH3.Mn/c2*1-2-4-5-3-1;;;/h2*1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
MCNGQIFLEUPXID-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


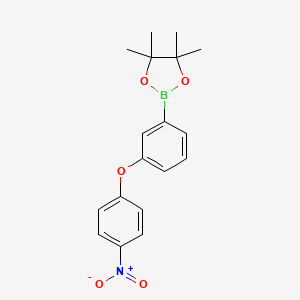
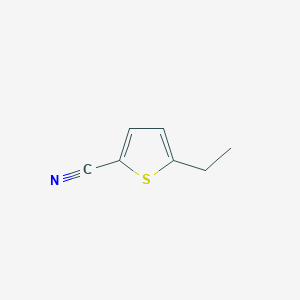
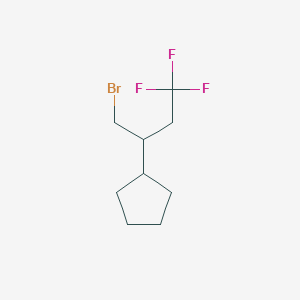
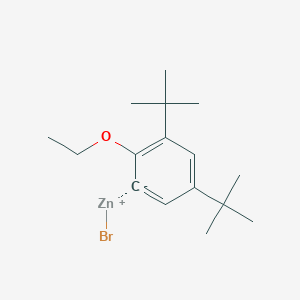
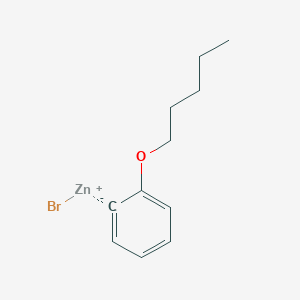
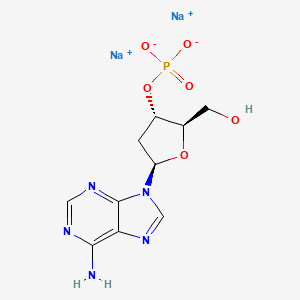
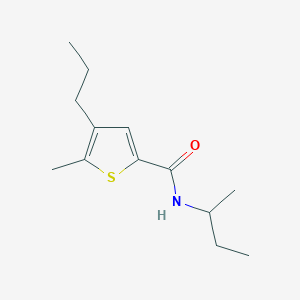
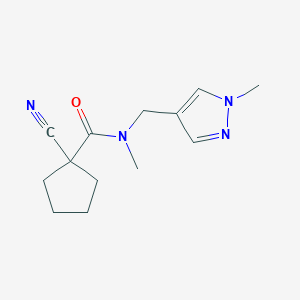
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-methoxy-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14885669.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
